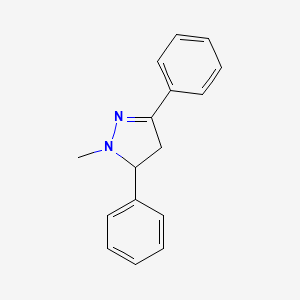

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Description

Overview of Pyrazole Chemistry

Pyrazole represents a fundamental five-membered heterocyclic system characterized by the presence of two adjacent nitrogen atoms within a ring containing three carbon atoms. The parent pyrazole molecule, with the molecular formula C₃H₄N₂, exhibits a planar structure that serves as the foundation for an extensive family of derivatives. The electronic arrangement within the pyrazole ring creates a unique distribution of electron density, with the nitrogen atoms at positions 1 and 2 exhibiting distinct chemical behaviors.

The chemical reactivity of pyrazole systems stems from the differential properties of the two nitrogen atoms present in the ring structure. The nitrogen atom at position 1 functions as a pyrrolic nitrogen, capable of donating its proton under basic conditions, while the nitrogen at position 2 behaves as a pyridine-like nitrogen, possessing basic character due to its lone pair of electrons. This duality creates an amphoteric character that fundamentally influences the chemical behavior of pyrazole derivatives.

The electronic structure of pyrazole demonstrates significant aromatic character, with the ring system maintaining planarity and exhibiting delocalized π-electron density. Bond length analysis reveals that the carbon-nitrogen distances within the ring are approximately 1.33 Å, indicating substantial double-bond character and contributing to the overall stability of the aromatic system. The ionization energy of pyrazole has been determined to be 9.15 eV, reflecting the stability of the aromatic system and the energy required for electron removal.

Table 1: Fundamental Properties of Pyrazole System

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | |

| Melting Point | 70°C | |

| Boiling Point | 188°C | |

| pKb Value | 11.5 | |

| pKa (conjugate acid) | 2.49 (25°C) | |

| C-N Bond Length | ~1.33 Å | |

| Ionization Energy | 9.15 eV |

Significance of 1-Methyl-3,5-Diphenyl-4,5-Dihydro-1H-Pyrazole in Organic Chemistry

This compound represents a particularly significant member of the pyrazoline family, distinguished by its unique substitution pattern and reduced ring system. This compound, bearing the molecular formula C₁₆H₁₆N₂ and molecular weight of 236.31, exemplifies the structural diversity achievable within pyrazoline chemistry. The presence of two phenyl substituents at positions 3 and 5, combined with a methyl group at position 1, creates a highly substituted system that exhibits distinct chemical and physical properties.

The dihydropyrazole structure of this compound introduces additional complexity compared to the fully aromatic pyrazole system. The reduction of one double bond within the ring alters the electronic distribution and creates a saturated carbon center at position 5, which can exist in different stereochemical configurations. This structural feature significantly influences the compound's reactivity patterns and intermolecular interactions.

The compound's molecular architecture demonstrates the principle of structural modification in heterocyclic chemistry, where systematic substitution can dramatically alter both chemical behavior and potential applications. The phenyl groups at positions 3 and 5 contribute substantial steric bulk and electronic effects, while the N-methyl substitution eliminates the typical N-H tautomerism observed in unsubstituted pyrazolines. These structural features combine to create a compound with enhanced hydrophobic character and modified reactivity compared to simpler pyrazole derivatives.

Electronic structure calculations have revealed important insights into the properties of related 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole systems. These studies indicate that such compounds exhibit insulator characteristics with significant dielectric properties, including dielectric constants of 58.63, 4.25, and 78.2 along different crystallographic axes. The calculated polarizability values of 297.3 ų, 162.7 ų, and 301.1 ų along respective axes demonstrate the compound's potential for molecular recognition and intermolecular interactions.

Table 2: Structural Properties of this compound

Historical Development of Pyrazole Derivatives

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational nomenclature established the systematic approach to describing this important class of heterocyclic compounds and laid the groundwork for subsequent synthetic developments. Knorr's early investigations focused on understanding the fundamental structure and reactivity patterns of these nitrogen-containing heterocycles.

The classical synthetic methodology for pyrazole preparation was subsequently developed by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane. This reaction, now known as the Pechmann pyrazole synthesis, represented a significant advancement in heterocyclic chemistry and established one of the fundamental approaches to pyrazole construction. The Pechmann method involves a 1,3-dipolar cycloaddition between diazomethane and molecules containing carbon-carbon double bonds, followed by oxidation to yield the aromatic pyrazole products.

The discovery of naturally occurring pyrazole derivatives marked another crucial milestone in the field's development. In 1959, researchers isolated 1-pyrazolyl-alanine from watermelon seeds, representing the first natural pyrazole compound identified in biological systems. This discovery expanded the recognition of pyrazole chemistry beyond synthetic laboratory compounds and highlighted the potential biological significance of these heterocyclic systems.

The development of substituted pyrazole synthesis methodologies continued to evolve throughout the twentieth century, with the Knorr pyrazole synthesis emerging as a particularly versatile approach. This method utilizes the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions to form pyrazole rings. The mechanism involves initial imine formation followed by cyclization and dehydration to yield the aromatic pyrazole product.

Modern synthetic approaches to pyrazoline derivatives, including compounds like this compound, have built upon these historical foundations while incorporating contemporary methodological advances. The cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives has become a standard approach for pyrazoline synthesis, allowing for the systematic construction of diversely substituted systems.

Table 3: Historical Milestones in Pyrazole Chemistry

Research Objectives and Scope

The investigation of this compound encompasses multiple dimensions of chemical research, ranging from fundamental structural characterization to advanced synthetic methodology development. The primary research objectives center on understanding the unique chemical properties that arise from the specific substitution pattern present in this compound, particularly the effects of the N-methyl group and the two phenyl substituents on the dihydropyrazole core structure.

Structural characterization studies have focused on elucidating the three-dimensional arrangement of atoms within the molecule and understanding how this arrangement influences chemical reactivity. Advanced computational methods, including density functional theory calculations, have been employed to investigate the electronic structure and predict various physical properties of related dihydropyrazole systems. These studies provide crucial insights into bond lengths, bond angles, and electronic distribution that govern the compound's chemical behavior.

The synthetic chemistry research scope encompasses the development of efficient methodologies for constructing the this compound framework. Investigation of cyclization reactions between appropriately substituted chalcone precursors and methylhydrazine has revealed important mechanistic insights and optimized reaction conditions. The dehydration processes that can convert hydroxylated intermediates to the final pyrazoline products have been studied using spectroscopic monitoring techniques.

Mechanistic investigations have explored the detailed pathways involved in pyrazoline formation, including the role of intermediate species and the factors that influence regioselectivity. Understanding these mechanistic aspects is crucial for developing more efficient synthetic routes and for predicting the outcomes of related reactions. The research has particularly focused on the cyclization step, where the hydrazine derivative attacks the α,β-unsaturated ketone system to form the pyrazoline ring.

Comparative studies with related pyrazoline derivatives have been conducted to understand structure-activity relationships and to identify the specific chemical features that distinguish this compound from other members of this compound class. These investigations have revealed important correlations between substitution patterns and chemical reactivity, providing valuable guidance for the design of new pyrazoline systems with desired properties.

Table 4: Research Areas and Methodological Approaches

Properties

IUPAC Name |

2-methyl-3,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPZVVRXUMEVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438952 | |

| Record name | 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19268-74-7 | |

| Record name | 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Michael Addition : Methyl hydrazine attacks the β-carbon of the chalcone, forming a hydrazone intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization to form the pyrazoline ring.

-

Aromatization : Under acidic or thermal conditions, the dihydropyrazole ring stabilizes without further dehydrogenation.

Experimental Conditions

Characterization Data

-

¹H NMR (500 MHz, CDCl₃) : δ 2.40 (s, 3H, N–CH₃), 3.24–3.93 (dd, 2H, C₄–H), 5.90 (dd, 1H, C₅–H), 7.29–7.90 (m, 10H, aromatic H).

Green Synthesis Using Deep Eutectic Solvents (DES)

Deep eutectic solvents, such as choline chloride-glycerol (ChCl:Gly, 1:2), offer a sustainable alternative to volatile organic solvents. This method achieves high yields through enhanced hydrogen bonding and solubilization of reactants.

Optimized Protocol

Advantages

Comparative Performance

| Parameter | DES Method | Traditional Method |

|---|---|---|

| Yield (%) | 87 | 70–80 |

| Reaction Time (h) | 1.5 | 4–6 |

| Solvent Toxicity | Low | Moderate |

Heterogeneous Catalysis with Mesoporous SiO₂-Al₂O₃

Mesoporous SiO₂-Al₂O₃ nanoparticles serve as efficient solid acid catalysts, enhancing reaction rates and product purity. The high surface area (≥500 m²/g) and acidic sites (0.8 mmol NH₃/g) promote selective cyclization.

Catalytic Procedure

Catalyst Characterization

Recycling Efficiency

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 89 |

| 3 | 85 |

Critical Analysis of Methodologies

Yield and Efficiency

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrazole ring and phenyl substituents enable selective functionalization:

Halogenation

Pyrazole derivatives typically undergo electrophilic halogenation at C-4 under alkaline conditions . For 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole:

-

Bromination likely occurs at the para position of phenyl rings or the pyrazole C-4, forming polybrominated analogs (e.g., 3,4,5-tribromo derivatives in basic media) .

Nitration & Sulfonation

-

Nitration with HNO₃/H₂SO₄ targets C-4, forming 4-nitropyrazole derivatives .

-

Sulfonation with fuming H₂SO₄ yields pyrazole-4-sulfonic acid analogs .

Acylation

The N1-methyl group limits acylation at that position, but N2-acylation is plausible. General pyrazole acylation occurs via:

Example: 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives show MAO inhibition .

Oxidation

-

Side-chain oxidation : Methyl groups at C3/C5 may oxidize to carboxylic acids using KMnO₄ .

-

Ring dehydrogenation : Conversion to fully aromatic pyrazole via oxidants like DDQ is theorized but unreported.

Reduction

While dihydropyrazoles resist further reduction, N-phenyl analogs can be reduced to pyrazolidines using Na/EtOH :

Base-Induced Ring Opening

Strong bases (e.g., LDA) deprotonate C3, leading to ring cleavage :

Stability & Reactivity Trends

Scientific Research Applications

Synthesis of 1-Methyl-3,5-Diphenyl-4,5-Dihydro-1H-Pyrazole

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazole ring. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Biological Activities

The biological activities of this compound have been extensively studied. Below are some key areas where this compound has shown promise:

Antimicrobial Activity

Research has indicated that derivatives of this pyrazole exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Aspergillus niger. For instance, a study demonstrated that certain derivatives showed promising results in inhibiting the growth of these pathogens at low concentrations, suggesting their potential use in treating infections .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of this compound derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various in vivo models. For example, specific derivatives demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac and indomethacin .

Anticancer Activity

Recent investigations have pointed towards the anticancer potential of pyrazole derivatives. Some compounds have been found to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .

Neuroprotective Effects

There is emerging evidence that certain pyrazole derivatives may act as selective inhibitors of monoamine oxidase (MAO), which is relevant for neurodegenerative diseases like Parkinson's and Alzheimer's. Inhibiting MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with these conditions .

Case Studies

Here are some documented case studies demonstrating the efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways .

Comparison with Similar Compounds

Key Insights :

- Electron-Withdrawing Groups (e.g., nitrobenzoyl) enhance nonlinear optical (NLO) properties due to increased dipole moments and polarizability .

- Thiocarbamoyl Derivatives exhibit pronounced anticancer activity, likely due to ROS generation and thiourea-mediated DNA interaction .

- Methyl Substituents offer simpler synthetic routes but lower bioactivity compared to bulkier groups like benzoyl .

Analogues with Modified Phenyl Rings

Substituents on the phenyl rings at positions 3 and 5 significantly influence pharmacological profiles:

Key Insights :

- Electron-Donating Groups (e.g., methoxy) improve radical scavenging by stabilizing phenolic radicals .

- Halogenated Derivatives (e.g., 4-chlorophenyl) enhance antimicrobial and antitubercular efficacy due to increased lipophilicity .

Pharmacological Comparison

Anticancer Activity

Antioxidant Activity

Anti-inflammatory Activity

- N-Substituted Derivatives (e.g., 1-(2-hydroxypropyl)): Show COX-2 inhibition (IC50 = 0.8 μM), surpassing methyl analogues .

Biological Activity

Overview

1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 236.31 g/mol

- CAS Number : 19268-74-7

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, allowing it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : This enzyme plays a crucial role in the conversion of arachidonic acid into prostanoids, which are mediators of inflammation. Inhibiting COX can reduce inflammation and pain.

- Lipoxygenase (LOX) : Similar to COX, LOX is involved in the metabolism of arachidonic acid but leads to the formation of leukotrienes, another class of inflammatory mediators.

The compound's interactions with these enzymes suggest a potential for therapeutic applications in inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings related to its anticancer activity:

The compound has shown efficacy in vitro against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. The following table presents data on its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | |

| Escherichia coli | 0.25 μg/mL | |

| Candida albicans | 0.30 μg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Study on Monoamine Oxidase Inhibition

A significant study investigated the inhibitory effects of various derivatives of this compound on human monoamine oxidase B (hMAO-B). The results indicated that certain derivatives exhibited potent and selective inhibition:

- Inhibitory Concentration (IC) Values : Some derivatives showed IC values in the nanomolar range (10^-8 M), highlighting their potential as therapeutic agents for neurological disorders associated with monoamine oxidase activity .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce inflammation markers in animal models:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives (e.g., methylhydrazine) with α,β-unsaturated carbonyl precursors under acidic or basic conditions. Solvents like ethanol or methanol are used, with isolation via crystallization or distillation. Transition-metal catalysts or enzymes may enhance efficiency in industrial-scale syntheses .

- Key Variables : pH, solvent polarity, temperature, and catalyst choice critically affect reaction kinetics and product purity.

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Techniques : Single-crystal X-ray diffraction (e.g., SHELX programs ) provides precise stereochemical details. NMR (¹H/¹³C) and mass spectrometry confirm molecular structure and substituent positions. For example, ¹H NMR signals for the dihydro-pyrazole ring protons appear as doublets of doublets (δ 3.08–3.94 ppm) .

- Validation : Cross-referencing experimental data with computational models (e.g., IR, LCMS) ensures accuracy .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Derivatives exhibit acetylcholinesterase (AChE) inhibition, increasing acetylcholine levels—a potential therapeutic pathway for neurodegenerative diseases like Alzheimer’s . Antimicrobial and antioxidant activities are also observed, with DPPH scavenging IC₅₀ values reported for analogs .

- Screening Models : In vitro enzyme assays (Ellman’s method for AChE) and cell-based oxidative stress models (H₂O₂-induced damage) are standard .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and target selectivity?

- SAR Insights : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl rings enhances AChE inhibition (e.g., 4-chlorophenyl derivatives show IC₅₀ < 1 µM ). Conversely, methyl groups improve metabolic stability but reduce solubility .

- Advanced Methods : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like AChE or xanthine oxidase .

Q. What multi-target mechanisms are implicated in its neuroprotective and anticancer effects?

- Mechanisms : Beyond AChE inhibition, derivatives reduce Aβ aggregation (Alzheimer’s models) and modulate Nrf2 signaling, upregulating antioxidant genes (e.g., HO-1, NQO1) . In bladder cancer cells, analogs arrest the cell cycle at G₂/M via CDK1 inhibition .

- Experimental Models : Neuroprotection is tested in SH-SY5Y cells exposed to Aβ₁–₄₂; anticancer activity uses 5637/T24 cell lines with flow cytometry for apoptosis/cycle analysis .

Q. How can its fluorescence properties be exploited in analytical or pharmacological studies?

- Applications : Derivatives with fluorinated aryl groups (e.g., 3-(perfluorophenyl)-1,5-diphenyl analogs) exhibit solvent-dependent fluorescence, enabling use as Ag⁺/Cd²⁺ sensors . Crystal engineering (e.g., racemic Pca2₁ space group) optimizes emissive properties .

- Techniques : Fluorescence quenching assays and time-resolved spectroscopy quantify metal ion interactions .

Q. What strategies improve pharmacokinetics and reduce toxicity in animal models?

- Approaches : Prodrug designs (e.g., thiocarbamoyl derivatives) enhance bioavailability. Dose-response studies in rodents identify therapeutic windows (e.g., 10–50 mg/kg for cognitive enhancement vs. hepatotoxicity at >100 mg/kg ).

- ADME Studies : LC-MS/MS quantifies plasma/tissue concentrations; CYP450 inhibition assays assess metabolic stability .

Methodological Considerations

Q. What computational tools are recommended for studying its interaction with enzymes?

- Tools : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Docking software (e.g., Schrödinger Suite) models binding to AChE or monoamine oxidase B (MAO-B), validated by kinetic assays (Kᵢ values) .

- Validation : Co-crystallization (e.g., PDB 4EY7) confirms predicted binding poses .

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ across studies)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.